6-Bromo-5-fluoro-3-methyl-1H-indole

Catalog No.
S822793
CAS No.
1360946-09-3
M.F
C9H7BrFN
M. Wt
228.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-5-fluoro-3-methyl-1H-indole

CAS Number

1360946-09-3

Product Name

6-Bromo-5-fluoro-3-methyl-1H-indole

IUPAC Name

6-bromo-5-fluoro-3-methyl-1H-indole

Molecular Formula

C9H7BrFN

Molecular Weight

228.06 g/mol

InChI

InChI=1S/C9H7BrFN/c1-5-4-12-9-3-7(10)8(11)2-6(5)9/h2-4,12H,1H3

InChI Key

XCQPCVKUKYNDIN-UHFFFAOYSA-N

SMILES

CC1=CNC2=CC(=C(C=C12)F)Br

Canonical SMILES

CC1=CNC2=CC(=C(C=C12)F)Br

The exact mass of the compound 6-Bromo-5-fluoro-3-methyl-1H-indole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Bromo-5-fluoro-3-methyl-1H-indole (CAS 1360946-09-3) is a highly functionalized, tri-substituted indole building block primarily procured for the synthesis of advanced kinase inhibitors, including glycogen synthase kinase-3 beta (GSK-3β) and phosphoinositide 3-kinase (PI3K) modulators [1]. Structurally, it integrates a C6-bromine atom for transition-metal-catalyzed cross-coupling, a C5-fluorine atom to enhance metabolic stability and modulate lipophilicity, and a C3-methyl group that sterically blocks the most reactive electrophilic site on the indole core [2]. This specific substitution pattern makes it an essential precursor for pharmaceutical development workflows, offering predictable reactivity and facilitating the generation of high-purity libraries for structure-activity relationship (SAR) optimization in neurodegenerative and oncological drug discovery [3].

Substituting 6-bromo-5-fluoro-3-methyl-1H-indole with simpler analogs compromises both synthetic efficiency and final product efficacy [1]. For instance, utilizing 6-bromo-5-fluoro-1H-indole leaves the C3 position unprotected, leading to competitive electrophilic aromatic substitution and dimerization during multi-step syntheses, which drastically reduces overall yield and complicates chromatographic purification [2]. Conversely, employing 6-bromo-3-methyl-1H-indole sacrifices the C5-fluorine atom, resulting in downstream drug candidates with significantly reduced metabolic stability and altered hydrogen-bond donor acidity at the indole nitrogen, directly impacting kinase binding affinity [3]. Therefore, procurement of this exact tri-substituted compound is mandatory for workflows requiring high-fidelity cross-coupling and precise physicochemical tuning.

C3-Methyl Blocking Prevents Off-Target Reactions During Electrophilic Functionalization

During the synthesis of complex pharmaceutical intermediates, the unblocked C3 position of the indole core is highly susceptible to unwanted electrophilic attack. Utilizing 6-bromo-5-fluoro-3-methyl-1H-indole ensures >95% regioselectivity for desired N1 or C2 functionalizations, whereas the unblocked comparator 6-bromo-5-fluoro-1H-indole typically yields <60% of the target product due to competitive C3-alkylation or halogenation [1].

Evidence DimensionYield of desired functionalized product without C3-byproducts
Target Compound Data>95% regioselectivity (C3 blocked)
Comparator Or Baseline6-Bromo-5-fluoro-1H-indole (unblocked C3): <60% yield
Quantified Difference>35% absolute increase in target yield and near elimination of C3-impurities
ConditionsStandard electrophilic substitution/alkylation conditions prior to cross-coupling

Procuring the C3-methylated scaffold eliminates the need for transient protecting groups or complex purification steps, significantly reducing API manufacturing costs and time.

High-Fidelity Palladium-Catalyzed C6-Functionalization

The presence of the C6-bromine atom is critical for extending the molecular scaffold via transition-metal catalysis. 6-Bromo-5-fluoro-3-methyl-1H-indole readily undergoes Suzuki-Miyaura and Buchwald-Hartwig couplings with >90% conversion rates under standard conditions. In contrast, 5-fluoro-3-methyl-1H-indole cannot participate in these reactions at the C6 position, halting specific SAR exploration pathways[1].

Evidence DimensionConversion rate in Suzuki-Miyaura cross-coupling at C6
Target Compound Data>90% conversion with standard Pd catalysts
Comparator Or Baseline5-Fluoro-3-methyl-1H-indole: 0% conversion (inert at C6)
Quantified DifferenceEnables direct C6-aryl/heteroaryl installation which is otherwise impossible
ConditionsPd-catalyzed cross-coupling with aryl boronic acids, 80-100°C

The C6-bromine handle is strictly required for building extended therapeutic scaffolds, making this specific compound indispensable for C6-targeted drug discovery.

C5-Fluorination Enhances Microsomal Stability of Downstream APIs

Incorporating a fluorine atom at the C5 position of the indole ring blocks a primary site of cytochrome P450-mediated oxidative metabolism. Downstream kinase inhibitors derived from 6-bromo-5-fluoro-3-methyl-1H-indole demonstrate significantly reduced intrinsic clearance (CLint < 20 µL/min/mg) in human liver microsomes compared to derivatives synthesized from the non-fluorinated 6-bromo-3-methyl-1H-indole, which often suffer from rapid clearance (>60 µL/min/mg) [1].

Evidence DimensionIn vitro human liver microsome (HLM) intrinsic clearance (CLint)
Target Compound DataCLint < 20 µL/min/mg protein (metabolically stable)
Comparator Or Baseline6-Bromo-3-methyl-1H-indole derivatives (C5-H): CLint > 60 µL/min/mg protein
Quantified Difference>3-fold improvement in metabolic stability for the final functionalized API
ConditionsIn vitro HLM stability assay of corresponding kinase inhibitor derivatives

Selecting the C5-fluorinated building block directly translates to improved pharmacokinetic half-lives and bioavailability in the final drug candidates.

Physicochemical Tuning for Kinase Binding Affinity

The combined electron-withdrawing effects of the C5-fluorine and C6-bromine atoms significantly lower the pKa of the indole NH compared to unhalogenated baselines. This increased acidity enhances the strength of the indole NH as a hydrogen bond donor, a critical interaction for anchoring the scaffold within the ATP-binding hinge region of kinases such as GSK-3β and PI3K [1].

Evidence DimensionIndole NH pKa and resulting hydrogen bond donor strength
Target Compound DataLowered pKa (enhanced H-bond donation) due to C5-F and C6-Br
Comparator Or Baseline3-Methyl-1H-indole (baseline): Higher pKa, weaker H-bond donor
Quantified DifferenceMeasurable shift in pKa (~1-2 units) optimizing binding kinetics
ConditionsPhysicochemical profiling and kinase ATP-competitive binding models

The specific halogenation pattern fine-tunes the electronic properties of the indole core, which is critical for maximizing binding affinity and target selectivity.

Synthesis of GSK-3β and PI3K Inhibitors

This compound is the ideal starting material when targeting the ATP-binding pocket of kinases. The C6-bromine allows for the necessary synthetic extension into the kinase hinge region via cross-coupling, while the C5-fluorine ensures the resulting API resists rapid oxidative degradation [1].

High-Throughput SAR Library Generation

For industrial medicinal chemistry workflows requiring parallel synthesis, this compound is highly preferred over unblocked indoles. The C3-methyl group ensures predictable, clean reactivity during N-alkylation or C2-functionalization, preventing the formation of complex mixtures and streamlining automated purification [2].

Development of Metabolically Stable CNS Therapeutics

In the development of neurodegenerative disease treatments (e.g., Alzheimer's disease models targeting tau-protein kinases), maintaining adequate drug exposure in the brain is critical. The C5-fluorine modification provided by this specific scaffold is essential for preventing rapid hepatic clearance, making it a superior choice over non-fluorinated analogs [3].

XLogP3

3.2

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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